1-(Nonane-1-sulfinyl)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Nonane-1-sulfinyl)nonane is an organic compound characterized by the presence of a sulfinyl group attached to a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nonane-1-sulfinyl)nonane typically involves the reaction of nonane with a sulfinylating agent. One common method is the oxidation of nonane using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the sulfinyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation and purification techniques such as distillation and crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Nonane-1-sulfinyl)nonane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted nonane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Nonane-1-sulfinyl)nonane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Nonane-1-sulfinyl)nonane involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Nonane: A simple alkane with similar carbon chain length but lacking the sulfinyl group.
1-(Nonane-1-sulfonyl)nonane: A related compound with a sulfonyl group instead of a sulfinyl group.
1-(Nonane-1-thio)nonane: A compound with a sulfide group instead of a sulfinyl group.
Uniqueness: 1-(Nonane-1-sulfinyl)nonane is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the sulfinyl functionality is required.
Eigenschaften
CAS-Nummer |
25355-21-9 |
---|---|
Molekularformel |
C18H38OS |
Molekulargewicht |
302.6 g/mol |
IUPAC-Name |
1-nonylsulfinylnonane |
InChI |
InChI=1S/C18H38OS/c1-3-5-7-9-11-13-15-17-20(19)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
VYXNJCCBPKNMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCS(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.